molecular formula C24H18FNO4S B2797983 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE CAS No. 866895-77-4

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE

Cat. No.: B2797983
CAS No.: 866895-77-4
M. Wt: 435.47
InChI Key: ARIWAYZGFDBQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE is a synthetic organic compound belonging to the class of quinolone derivatives. It has been studied for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and subsequent functionalization. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Formation of the Quinoline Core: This step often involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Sulfonylation: Introduction of the sulfonyl group is typically achieved using sulfonyl chlorides in the presence of a base.

Chemical Reactions Analysis

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.

Scientific Research Applications

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

3-BENZOYL-4-(4-ETHOXYBENZENESULFONYL)-6-FLUOROQUINOLINE can be compared with other quinolone derivatives, such as:

    4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-ylmethanone: This compound has a similar structure but with a different substituent on the phenyl ring.

    4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-ylmethanone: Another similar compound with a methoxy group instead of a phenyl group.

Properties

IUPAC Name

[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4S/c1-2-30-18-9-11-19(12-10-18)31(28,29)24-20-14-17(25)8-13-22(20)26-15-21(24)23(27)16-6-4-3-5-7-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIWAYZGFDBQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.